3-(cyclopentyloxy)-2,2-dimethylpropanoic acid
Description
3-(cyclopentyloxy)-2,2-dimethylpropanoic acid is an organic compound characterized by a cyclopentyloxy group attached to a 2,2-dimethylpropanoic acid backbone
Properties
CAS No. |
1500049-45-5 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentyloxy)-2,2-dimethylpropanoic acid typically involves the reaction of cyclopentanol with 2,2-dimethylpropanoic acid under acidic conditions to form the ester intermediate. This intermediate is then hydrolyzed to yield the desired carboxylic acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopentyloxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives.
Scientific Research Applications
3-(cyclopentyloxy)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(cyclopentyloxy)-2,2-dimethylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentyloxy group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclopentyloxy)-2,2-dimethylbutanoic acid
- 3-(cyclopentyloxy)-2,2-dimethylpentanoic acid
- 3-(cyclopentyloxy)-2,2-dimethylhexanoic acid
Uniqueness
3-(cyclopentyloxy)-2,2-dimethylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where precise molecular interactions are crucial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
